molecular formula C18H18N4O3S B4664328 N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide

N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide

Cat. No. B4664328
M. Wt: 370.4 g/mol
InChI Key: DFCHHEPOYRYRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, commonly known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential use in cancer therapy.

Mechanism of Action

ABT-737 works by mimicking the BH3 domain of pro-apoptotic proteins, which binds to and neutralizes the anti-apoptotic proteins N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, Bcl-xL, and Bcl-w. This results in the release of pro-apoptotic proteins such as cytochrome c from the mitochondria, leading to the activation of caspases and ultimately apoptosis.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been shown to synergize with other chemotherapeutic agents, such as doxorubicin and vincristine, to enhance their anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of ABT-737 is its specificity for N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide family proteins, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on ABT-737 could focus on improving its solubility and bioavailability, as well as investigating its potential use in combination with other targeted therapies. Additionally, further studies could explore the mechanisms of resistance to ABT-737 in cancer cells, with the goal of developing strategies to overcome this resistance.

Scientific Research Applications

ABT-737 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, Bcl-xL, and Bcl-w.

properties

IUPAC Name

N-(2-acetamido-5-methoxyphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11(23)19-15-8-7-12(25-2)9-16(15)20-17(24)10-26-18-21-13-5-3-4-6-14(13)22-18/h3-9H,10H2,1-2H3,(H,19,23)(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCHHEPOYRYRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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